Gossypol acetic acid

Übersicht

Beschreibung

Gossypol acetic acid is a derivative of gossypol, a polyphenolic aldehyde found in cotton plants (Gossypium species). Gossypol itself is a yellow pigment that serves as a protective agent for the plant. This compound has garnered significant interest due to its diverse biological activities, including antifertility, antiviral, antioxidant, antimicrobial, antimalarial, and notably, antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gossypol acetic acid can be synthesized by reacting gossypol with acetic acid. The process involves dissolving gossypol in an ether solution and then precipitating it with acetic acid. The resulting this compound can be further purified by recrystallization from a mixture of ethyl ether and acetic acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of large-scale recrystallization techniques helps in obtaining the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Formation via Precipitation with Acetic Acid

GAA is synthesized through direct precipitation from free gossypol in acetone solutions using glacial acetic acid . The reaction involves:

Reaction Scheme :

Key parameters:

-

Solvent : Acetone

-

Precipitant : Glacial acetic acid (≥99% purity)

-

Yield : 89% at 1.8 mol/L acetic acid concentration

Recrystallization from ether-petroleum ether mixtures achieves 92–99% purity .

Decomposition Reactions

GAA undergoes hydrolysis under acidic or aqueous conditions:

Acidic Hydrolysis

Phosphoric acid (1.6–1.8 mol/L) optimizes gossypol release from Schiff bases in cottonseed soapstock while minimizing oxidation .

Aqueous Decomposition

Boiling GAA with water regenerates free gossypol:

Reaction :

Interaction with Aniline Derivatives

GAA reacts with aniline to form stable anilino compounds, critical for purification:

Reaction Steps :

-

Acetylation : GAA + Acetic anhydride → Acetylated intermediate .

-

Aniline Adduct Formation : Intermediate + Aniline → Gossypol-aniline complex .

-

Regeneration : Complex treated with H₂SO₄ releases free gossypol .

Oxidation and Reduction Behavior

GAA participates in redox reactions due to its phenolic and aldehyde groups:

Solubility and Recrystallization

GAA’s solubility profile dictates reaction solvent choices:

| Solvent | Solubility (25°C) | Application | Source |

|---|---|---|---|

| Acetone | High (≥50 mg/mL) | Primary extraction medium | |

| Chloroform | Moderate | Crystallization with petroleum ether | |

| Water | Insoluble | Precipitation reactions |

Stability Under Thermal and Acidic Conditions

-

Thermal Decomposition : Liquefies at 177–182°C; decomposes without melting .

-

Acid Stability : Stable in cold HCl/H₂SO₄; degrades in HNO₃/Na₂O₂ .

This systematic analysis underscores GAA’s dual role as a redox-active compound and its utility in synthetic and biochemical applications. Its reactivity with nucleophiles (e.g., aniline) and participation in radical-mediated coupling reactions highlight its versatility in organic and pharmacological contexts.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Gossypol acetic acid has been extensively studied for its anticancer effects. Research indicates that it induces apoptosis in various cancer cell lines through multiple mechanisms.

- Mechanism of Action : this compound disrupts the anti-apoptotic functions of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death. For instance, it has been shown to induce apoptosis in human prostate cancer cells (PC-3) by activating caspase-dependent pathways .

- Case Study : A study demonstrated that this compound exhibits potent inhibitory effects on the proliferation of human breast cancer cells (MDA-MB-231), with an IC50 value of 14.37 µmol/L . This highlights its potential as a therapeutic agent in breast cancer treatment.

| Cancer Type | Cell Line | IC50 Value (µmol/L) |

|---|---|---|

| Prostate Cancer | PC-3 | 9.096 |

| Breast Cancer | MDA-MB-231 | 14.37 |

Reproductive Health

Historically, gossypol was investigated as an antifertility agent due to its ability to suppress spermatogenesis.

- Effects on Fertility : In a controlled study involving domestic fowl, daily administration of this compound (40 mg/kg) resulted in a complete cessation of fertility after a treatment period . The compound affected sperm concentration and morphology, indicating its potential use as a male contraceptive.

- Recovery Studies : Remarkably, fertility was restored within four weeks post-treatment, suggesting that the effects of this compound may be reversible .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in conditions associated with oxidative stress.

- Mechanism in Retinal Cells : this compound has been identified as a potent inhibitor of oxidative stress-induced necrosis in retinal pigment epithelial cells. It operates through the regulation of the FoxO3/SESN2 pathway, enhancing cell survival under oxidative stress conditions .

- Potential for Age-related Macular Degeneration : Given its protective effects against retinal cell death, this compound shows promise as a therapeutic candidate for age-related macular degeneration (AMD), a condition currently lacking effective treatments .

Immunomodulatory Effects

Emerging evidence suggests that this compound may have immunosuppressive properties.

- Study Findings : Research indicates that this compound can inhibit the humoral immune response in mice and prolong skin allograft survival without adversely affecting bone marrow function . This suggests its potential application in transplant medicine and autoimmune disorders.

Toxicological Considerations

While this compound exhibits various beneficial effects, its toxicological profile must be considered.

Wirkmechanismus

Gossypol acetic acid exerts its effects through multiple mechanisms:

Apoptosis Induction: It promotes apoptosis by inhibiting the Bcl-2 family of anti-apoptotic proteins, leading to programmed cell death in tumor cells.

Cell Cycle Inhibition: It targets kinases involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.

Oxidative Stress: this compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Vergleich Mit ähnlichen Verbindungen

Gossypol acetic acid is unique due to its dual mechanism of action and broad spectrum of biological activities. Similar compounds include:

(S)-(-)-Gossypol: An enantiomer of gossypol that has shown greater potency in biological evaluations.

6,6′-Dimethoxygossypol: A derivative with modified chemical structure and potentially different biological activities.

Biologische Aktivität

Gossypol acetic acid (GA) is a natural polyphenolic compound derived from the cotton plant, known for its diverse biological activities. This article delves into its anticancer, antimicrobial, and contraceptive properties, supported by research findings and case studies.

1. Anticancer Activity

This compound has been extensively studied for its anticancer properties, particularly in relation to apoptosis induction in cancer cells.

Mechanism of Action:

- GA inhibits anti-apoptotic proteins Bcl-2 and Bcl-xl, which enhances TRAIL-induced apoptosis in breast cancer cells .

- In prostate cancer models, GA has shown the ability to delay the onset of androgen-independent cancer through the upregulation of reactive oxygen species (ROS) and caspases 3 and 9, leading to apoptosis .

Research Findings:

- A study demonstrated that GA significantly reduces tumor growth in animal models of breast and prostate cancer .

- GA's pro-oxidative properties contribute to increased ROS levels that facilitate cancer cell death while also enhancing antioxidant enzyme activities like glutathione peroxidase .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains.

In Vitro Studies:

- GA has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus (both MSSA and MRSA) and Bacillus subtilis. .

- It also demonstrates activity against Gram-negative bacteria when their outer membranes are compromised .

Mechanism of Action:

- The compound interferes with bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis. GA inhibits FtsZ's GTPase activity and promotes its polymerization, disrupting normal cell division processes .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Positive | 4 µg/mL |

| Bacillus subtilis | Positive | 2 µg/mL |

| Escherichia coli | Negative | 16 µg/mL |

3. Contraceptive Effects

GA has been investigated for its potential use as a male contraceptive agent.

Mechanism of Action:

- It inhibits sialyl transferase activity in seminal plasma, which is critical for sperm motility and function.

- In vivo studies indicate that GA decreases tubulin content in sperm cells, leading to reversible inhibition of spermatogenesis .

Case Study:

Eigenschaften

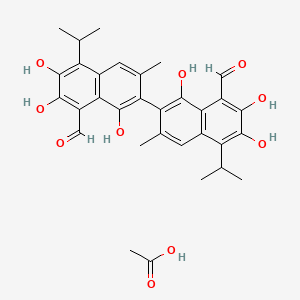

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.